molecular formula C16H23ClN2O2 B6709525 N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide

Cat. No.: B6709525
M. Wt: 310.82 g/mol
InChI Key: VHVGRZFXXQEOCZ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylamino group, and an oxolan-2-yl acetamide moiety

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-19(2)11-15(12-5-7-13(17)8-6-12)18-16(20)10-14-4-3-9-21-14/h5-8,14-15H,3-4,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGRZFXXQEOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)Cl)NC(=O)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.

    Introduction of the dimethylamino group: This can be achieved through a nucleophilic substitution reaction where a dimethylamine is introduced to the intermediate.

    Formation of the oxolan-2-yl acetamide moiety: This step involves the formation of the oxolane ring and its subsequent attachment to the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, including its role as an active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

    Modulating enzyme activity: The compound may inhibit or activate enzymes involved in key metabolic pathways.

    Altering gene expression: It may influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    This compound vs. This compound: While both compounds share a similar core structure, differences in functional groups can lead to variations in their chemical and biological properties.

    This compound vs. N-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]-2-(oxolan-2-yl)acetamide:

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